molecular formula C12H19N5S B10958408 4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958408
M. Wt: 265.38 g/mol
InChI Key: LIMYTLGVCISJQM-UHFFFAOYSA-N
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Description

4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides.

    Attachment of the Hydrosulfide Group: The hydrosulfide group is typically introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrosulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTYL-5-[2-(4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-BUTYL-5-[2-(4-METHYL-1H-THIAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

  • Structural Features : The presence of both pyrazole and triazole rings, along with the hydrosulfide group, makes it structurally unique compared to similar compounds.
  • Biological Activity : Its specific interactions with molecular targets and pathways may result in distinct pharmacological profiles, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H19N5S

Molecular Weight

265.38 g/mol

IUPAC Name

4-butyl-3-[2-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H19N5S/c1-3-4-6-17-11(14-15-12(17)18)5-7-16-9-10(2)8-13-16/h8-9H,3-7H2,1-2H3,(H,15,18)

InChI Key

LIMYTLGVCISJQM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)CCN2C=C(C=N2)C

Origin of Product

United States

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